Cas no 35233-39-7 (2-Acetamido-2,6-dideoxy-D-galactose)

2-Acetamido-2,6-dideoxy-D-galactose is a deoxy amino sugar derivative with significant applications in glycochemistry and biochemical research. Its structural features, including the acetamido group at the C-2 position and the absence of hydroxyl groups at C-2 and C-6, make it a valuable intermediate for synthesizing glycoconjugates, oligosaccharides, and bioactive molecules. This compound is particularly useful in studying carbohydrate-protein interactions, microbial glycans, and glycosylation pathways. Its stability and selective reactivity facilitate controlled modifications, enabling precise structural investigations. Researchers value its role in probing enzymatic mechanisms and developing glycotherapeutic agents. The compound's well-defined stereochemistry ensures reproducibility in synthetic applications.
2-Acetamido-2,6-dideoxy-D-galactose structure
35233-39-7 structure
Product Name:2-Acetamido-2,6-dideoxy-D-galactose
CAS No:35233-39-7
MF:C8H15NO5
MW:205.208402872086
MDL:MFCD22124197
CID:316575
PubChem ID:193723
Update Time:2025-05-20

2-Acetamido-2,6-dideoxy-D-galactose Chemical and Physical Properties

Names and Identifiers

    • D-Galactose,2-(acetylamino)-2,6-dideoxy-
    • 2-Acetamido-2,6-dideoxy-D-galactose
    • 2-Acetamidino-2,6-dideoxygalactose
    • N-[(2R,3R,4S,5R)-3,4,5-trihydroxy-1-oxohexan-2-yl]acetamide
    • 2-acetylamino-2,6-dideoxygalactose
    • SCHEMBL702670
    • UNII-WL3BS7497E
    • DTXSID60956670
    • N-ACETYL-D-FUCOSAMINE [MI]
    • 35233-39-7
    • 2-Acetamido-2,6-dideoxygalactose
    • D-FUCOSE, 2-ACETAMIDO-2-DEOXY-
    • 2-Acetylamino-2,6-dideoxy-galactose
    • WL3BS7497E
    • 2,6-Dideoxy-2-[(1-hydroxyethylidene)amino]hexose
    • D-Galactose, 2-(acetylamino)-2,6-dideoxy-
    • MDL: MFCD22124197
    • Inchi: 1S/C8H15NO5/c1-4(11)7(13)8(14)6(3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6+,7+,8-/m1/s1
    • InChI Key: CZRYIXLKTDHMMY-YDKYIBAVSA-N
    • SMILES: O[C@H]([C@H](C=O)NC(C)=O)[C@H]([C@@H](C)O)O

Computed Properties

  • Exact Mass: 205.09505
  • Monoisotopic Mass: 205.09502258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.4
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • PSA: 106.86

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2-Acetamido-2,6-dideoxy-D-galactose Suppliers

Amadis Chemical Company Limited
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(CAS:35233-39-7)2-Acetamido-2,6-dideoxy-D-galactose
Order Number:A902093
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:10
Price ($):1604.0
Email:sales@amadischem.com

2-Acetamido-2,6-dideoxy-D-galactose Related Literature

Additional information on 2-Acetamido-2,6-dideoxy-D-galactose

Introduction to 2-Acetamido-2,6-dideoxy-D-galactose (CAS No. 35233-39-7)

2-Acetamido-2,6-dideoxy-D-galactose, identified by its Chemical Abstracts Service (CAS) number 35233-39-7, is a significant carbohydrate derivative that has garnered considerable attention in the field of biochemical and pharmaceutical research. This compound, characterized by its acetylated and deoxygenated structure, plays a pivotal role in various biological pathways and synthetic applications. Its unique molecular configuration makes it a valuable intermediate in the development of glycosidase inhibitors, which are crucial for treating metabolic disorders and infections.

The structural framework of 2-Acetamido-2,6-dideoxy-D-galactose consists of a galactose backbone with modifications at the 2-position (acetylation) and 6-position (deoxylation). This modification imparts distinct chemical and biological properties, making it an attractive candidate for medicinal chemistry applications. The acetylamino group at the 2-position enhances solubility and reactivity, while the absence of hydroxyl groups at the 6-position reduces its natural reactivity but increases stability under certain conditions.

In recent years, 2-Acetamido-2,6-dideoxy-D-galactose has been extensively studied for its potential in modulating enzymatic activities. Specifically, it has been explored as a substrate or inhibitor for glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Glycosidases are involved in numerous physiological processes, including nutrient metabolism and cell signaling. By inhibiting these enzymes, 2-Acetamido-2,6-dideoxy-D-galactose can potentially disrupt pathogenic processes associated with bacterial infections and viral replication.

One of the most compelling applications of 2-Acetamido-2,6-dideoxy-D-galactose is in the development of antiviral agents. Recent studies have demonstrated its efficacy in inhibiting viral sialidases, which are essential for viral entry and replication. For instance, influenza viruses rely on sialidases to cleave sialic acid residues from host cell surfaces, facilitating viral infection. By targeting these enzymes with 2-Acetamido-2,6-dideoxy-D-galactose, researchers have identified promising leads for novel antiviral therapies that could complement existing treatments.

The compound's utility extends beyond antiviral applications. It has also been investigated for its role in cancer research. Certain glycosidases are overexpressed in tumor cells, contributing to tumor growth and metastasis. Inhibiting these enzymes with 2-Acetamido-2,6-dideoxy-D-galactose has shown promise in preclinical studies by disrupting tumor cell surface receptors and signaling pathways. This approach could provide a novel mechanism for cancer therapy, particularly in cases where conventional treatments have limited efficacy.

Furthermore, 2-Acetamido-2,6-dideoxy-D-galactose serves as a critical intermediate in synthetic chemistry. Its structural features allow for further derivatization into more complex carbohydrates and glycoconjugates. These derivatives are valuable tools in carbohydrate chemistry, enabling researchers to probe the structure-function relationships of carbohydrates in biological systems. The ability to modify specific functional groups on 2-Acetamido-2,6-dideoxy-D-galactose provides chemists with a versatile platform for designing novel carbohydrate-based therapeutics.

The synthesis of 2-Acetamido-2,6-dideoxy-D-galactose is an intricate process that requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have improved the accessibility of this compound, making it more feasible for large-scale applications. Techniques such as enzymatic synthesis and chemoenzymatic transformations have been particularly effective in producing 2-Acetamido-2,6-dideoxy-D-galactose with minimal byproducts.

In conclusion, 2-Acetamido-2,6-dideoxy-D-galactose (CAS No. 35233-39-7) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural properties make it an invaluable tool for studying carbohydrate metabolism and designing novel therapeutic agents. As research continues to uncover new applications for this compound, 2-Acetamido-2,6-dideoxy-D-galactose is poised to play an increasingly important role in addressing global health challenges.

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Amadis Chemical Company Limited
(CAS:35233-39-7)2-Acetamido-2,6-dideoxy-D-galactose
A902093
Purity:99%
Quantity:1g
Price ($):1604.0
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